REACTION_CXSMILES
|
[CH:1]1([C:4]([NH:6][C:7]2[CH:12]=[C:11]([O:13][CH3:14])[C:10]([O:15][CH3:16])=[CH:9][C:8]=2[C:17](=[O:19])[CH3:18])=O)[CH2:3][CH2:2]1.CC(C)([O-])C.[K+]>C(O)(C)(C)C>[CH:1]1([C:4]2[NH:6][C:7]3[C:8]([C:17](=[O:19])[CH:18]=2)=[CH:9][C:10]([O:15][CH3:16])=[C:11]([O:13][CH3:14])[CH:12]=3)[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
amide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)NC1=C(C=C(C(=C1)OC)OC)C(C)=O
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 hours
|
Duration
|
15 h
|
Type
|
WAIT
|
Details
|
After the mixture was left
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WASH
|
Details
|
The extract was washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (Wako Gel C-200, 30 g)
|
Type
|
WASH
|
Details
|
Elution with a mixed solvent of chloroform (97 parts) and methanol (3 parts)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1NC2=CC(=C(C=C2C(C1)=O)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 580 mg | |
YIELD: CALCULATEDPERCENTYIELD | 62.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |